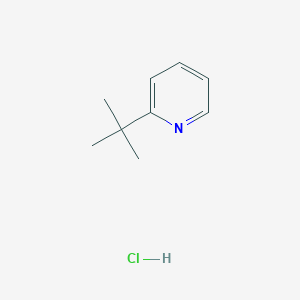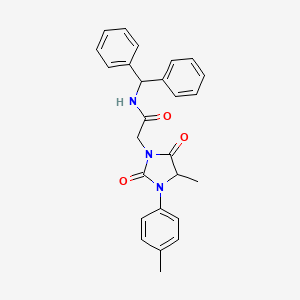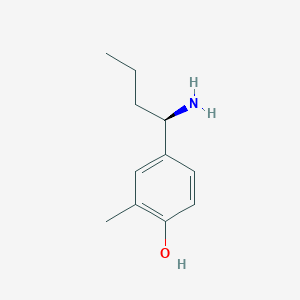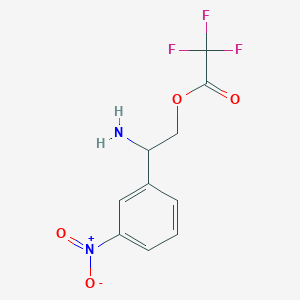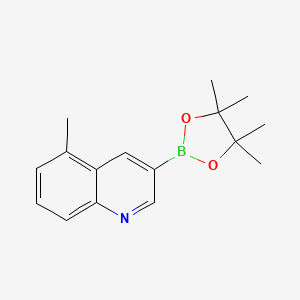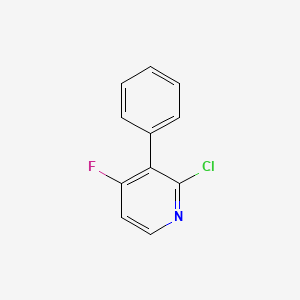
2-Chloro-4-fluoro-3-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluoro-3-phenylpyridine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring, along with a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-phenylpyridine typically involves multi-step reactions starting from readily available precursorsFor example, starting from 2-chloropyridine, a fluorination reaction can be carried out using reagents like Selectfluor® to introduce the fluorine atom at the desired position . The phenyl group can then be introduced via a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of more cost-effective reagents and catalysts. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Chloro-4-fluoro-3-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield pyridine N-oxides.
科学的研究の応用
2-Chloro-4-fluoro-3-phenylpyridine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Agricultural Chemistry: The compound can be used in the synthesis of agrochemicals with improved efficacy and environmental properties.
作用機序
The mechanism of action of 2-Chloro-4-fluoro-3-phenylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target. The phenyl group can also contribute to the compound’s overall hydrophobicity and ability to interact with hydrophobic pockets in the target protein.
類似化合物との比較
Similar Compounds
2-Chloro-3-fluoro-4-phenylpyridine: Similar structure but with different positions of the chlorine and fluorine atoms.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a phenyl group.
2-Chloro-4-methylpyridine: Contains a methyl group instead of a phenyl group.
Uniqueness
2-Chloro-4-fluoro-3-phenylpyridine is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and phenyl groups on the pyridine ring provides a distinct set of properties that can be exploited in various applications.
特性
分子式 |
C11H7ClFN |
|---|---|
分子量 |
207.63 g/mol |
IUPAC名 |
2-chloro-4-fluoro-3-phenylpyridine |
InChI |
InChI=1S/C11H7ClFN/c12-11-10(9(13)6-7-14-11)8-4-2-1-3-5-8/h1-7H |
InChIキー |
ANGVFSLNTXXAMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


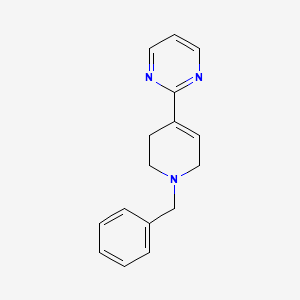
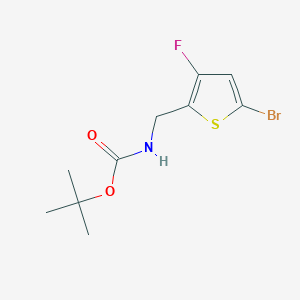
![(3AS,7aR)-octahydrofuro[3,4-c]pyridine](/img/structure/B12971123.png)
![6-Chloro-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12971130.png)
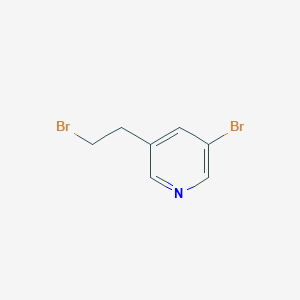
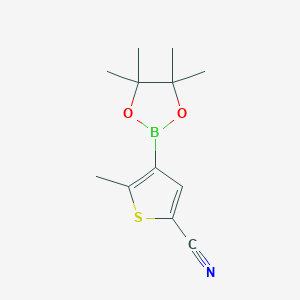
![2-(Difluoromethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12971147.png)
